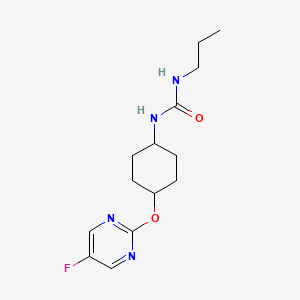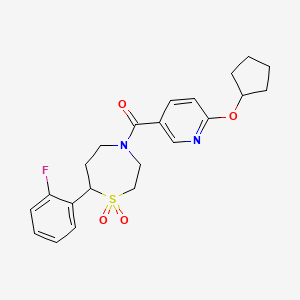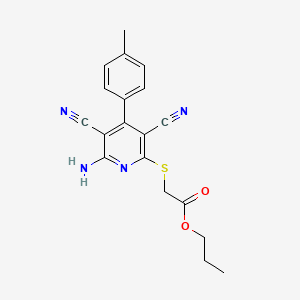
2-Amino-8-(4-chlorophenyl)-1,7-dihydropurin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-8-(4-chlorophenyl)-1,7-dihydropurin-6-one (2A8C1DHP6O) is a chemical compound belonging to the purine family. It is a white crystalline powder that is soluble in water and ethanol. 2A8C1DHP6O has been studied extensively in the scientific community due to its unique properties, which has led to its application in various fields such as medicine, biochemistry, and pharmacology.
Scientific Research Applications
Crystallographic Studies
- Co-crystal Analysis : Asiri et al. (2011) studied the co-crystal of a similar compound, focusing on the overlapping of atoms in the fused-ring system and the hydrogen bonding within the structure, which is relevant for understanding the structural behavior of related compounds like 2-Amino-8-(4-chlorophenyl)-1,7-dihydropurin-6-one (Asiri, Al-Youbi, Faidallah, & Ng, 2011).
Chemical Synthesis and Structural Analysis
- By-product Formation in Synthesis : Patterson and Nelson (1988) described the formation of an unusual isomer in the synthesis of a related compound, highlighting the complexities and unexpected outcomes in chemical syntheses (Patterson & Nelson, 1988).
- Quantum Chemical Studies : Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on derivatives, which can inform the understanding of this compound in terms of its electronic properties and interaction with other molecules (Kaya et al., 2016).
- Structural Properties of Derivatives : Zeyada, El-Nahass, and El-Shabaan (2016) examined the structural and optical properties of derivatives, providing insights into the physical characteristics that could be relevant for this compound (Zeyada, El-Nahass, & El-Shabaan, 2016).
Medicinal Chemistry and Drug Development
- Anticancer Activity : Tiwari et al. (2016) investigated the synthesis and anticancer activity of novel derivatives, showing potential applications in therapeutic areas, which could be relevant for related compounds like this compound (Tiwari et al., 2016).
properties
IUPAC Name |
2-amino-8-(4-chlorophenyl)-1,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-6-3-1-5(2-4-6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAKIVSDUNLCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC(=N3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2559154.png)


![2,4-Dimethyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2559164.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2559165.png)
![N-({1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2559167.png)
![1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2559168.png)


![3-(2-pyridyl)-6-(2-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2559171.png)
![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B2559172.png)


